![molecular formula C8H17NO B14912157 [1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)
[1-(Ethylaminomethyl)cyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((Ethylamino)methyl)cyclobutyl)methanol: is a chemical compound with the molecular formula C8H17NO It is a cyclobutyl derivative with an ethylamino group attached to the cyclobutane ring and a methanol group attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Ethylamino)methyl)cyclobutyl)methanol typically involves the reaction of cyclobutanone with ethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst to facilitate the reaction
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of (1-((Ethylamino)methyl)cyclobutyl)methanol follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Such as distillation or crystallization to obtain high-purity product
Quality control: Analytical techniques like HPLC or GC-MS to ensure product consistency
Analyse Chemischer Reaktionen
Types of Reactions
(1-((Ethylamino)methyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Further reduction can yield secondary or tertiary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Solvents: Common solvents include ethanol, methanol, and dichloromethane
Major Products Formed
Oxidation products: Cyclobutanone derivatives
Reduction products: Secondary or tertiary amines
Substitution products: Various substituted cyclobutyl derivatives
Wissenschaftliche Forschungsanwendungen
(1-((Ethylamino)methyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1-((Ethylamino)methyl)cyclobutyl)methanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(Aminomethyl)cyclobutyl)methanol
- (1-(Methylamino)methyl)cyclobutyl)methanol
- (1-(Dimethylamino)methyl)cyclobutyl)methanol
Uniqueness
(1-((Ethylamino)methyl)cyclobutyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
[1-(ethylaminomethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-2-9-6-8(7-10)4-3-5-8/h9-10H,2-7H2,1H3 |
InChI-Schlüssel |
NYFVWEBLWUBQGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1(CCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)
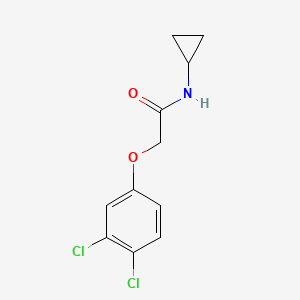

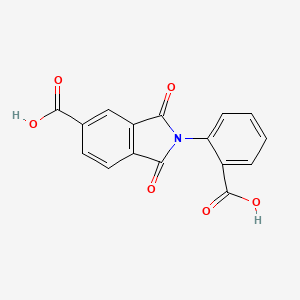


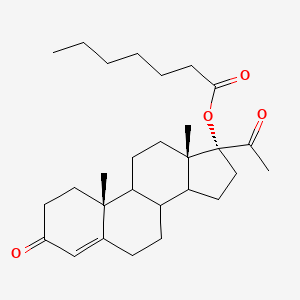


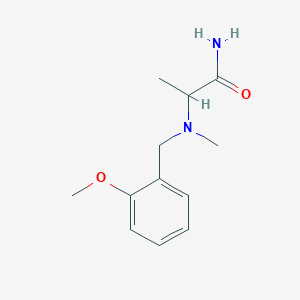
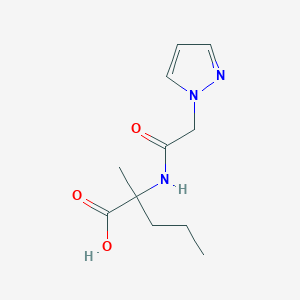
![4-{2-[(E)-2-nitroethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912146.png)
![2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)

